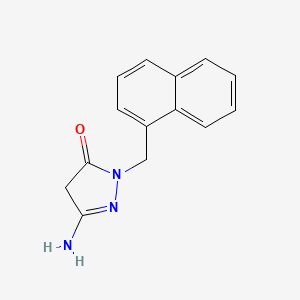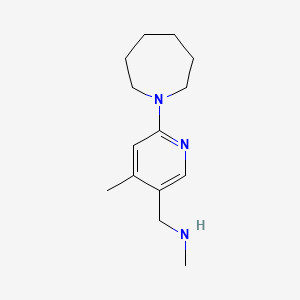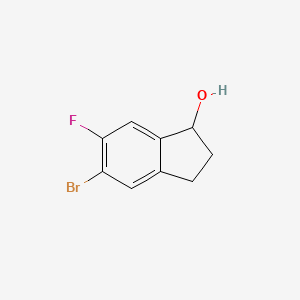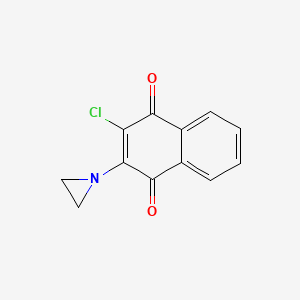
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride is an organic compound with the molecular formula C11H9NO3.ClH. It is a derivative of naphthoic acid and is characterized by the presence of an amino group and a hydroxyl group on the naphthalene ring. This compound is often used in various chemical and biological research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-hydroxy-2-naphthoic acid hydrochloride typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure in the presence of catalysts such as zinc chloride or calcium chloride. The reaction is carried out in an autoclave, where the temperature is gradually increased to 195°C and maintained for 36 hours. The reaction mixture is then treated with concentrated hydrochloric acid to obtain the hydrochloride salt of the aminonaphthoic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups on the naphthalene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted naphthoic acid derivatives.
Applications De Recherche Scientifique
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-1-hydroxy-2-naphthoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the naphthalene ring allow the compound to form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-naphthoic acid
- 1-Hydroxy-2-naphthoic acid
- 5-Amino-2-naphthol
- Amino-naphthalene
Uniqueness
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the naphthalene ring. This dual functionality allows the compound to participate in a wide range of chemical reactions and makes it a versatile reagent in various research applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in both academic and industrial research .
Propriétés
Numéro CAS |
63163-95-1 |
|---|---|
Formule moléculaire |
C11H10ClNO3 |
Poids moléculaire |
239.65 g/mol |
Nom IUPAC |
5-amino-1-hydroxynaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO3.ClH/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15;/h1-5,13H,12H2,(H,14,15);1H |
Clé InChI |
ULZYRKCOTDYLEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2O)C(=O)O)C(=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


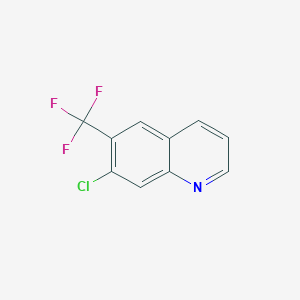
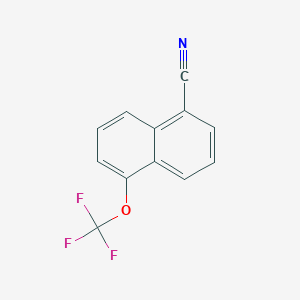

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)





